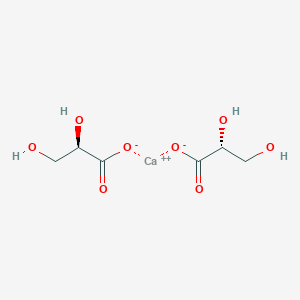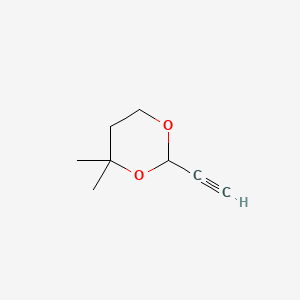
2-Ethynyl-4,4-dimethyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynyl-4,4-dimethyl-1,3-dioxane is an organic compound characterized by a six-membered 1,3-dioxane ring with an ethynyl group at the second position and two methyl groups at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4,4-dimethyl-1,3-dioxane typically involves the reaction of 4-(1-ethoxyethoxy)-2-butanone with appropriate reagents. One method involves a two-step process where the initial reaction forms an intermediate, which is then converted to the final product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors and optimized reaction conditions to maximize efficiency and output. The use of synthetic zeolites and phosphoric acid as catalysts has been explored to enhance the selectivity and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethynyl-4,4-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethynyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids, while reduction can yield alkanes or alkenes .
Wissenschaftliche Forschungsanwendungen
2-Ethynyl-4,4-dimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Ethynyl-4,4-dimethyl-1,3-dioxane exerts its effects involves the interaction of its ethynyl group with various molecular targets. The ethynyl group can participate in reactions that modify the structure and function of target molecules, leading to changes in biological activity. The pathways involved may include enzymatic reactions and interactions with cellular receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethyl-1,3-dioxane: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
4-Ethynyl-2,4-dimethyl-1,3-dioxane: Similar structure but different positional isomerism.
Meldrum’s Acid: A related compound with a different functional group arrangement.
Uniqueness
Its ability to undergo diverse chemical reactions and form a wide range of derivatives makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C8H12O2 |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
2-ethynyl-4,4-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H12O2/c1-4-7-9-6-5-8(2,3)10-7/h1,7H,5-6H2,2-3H3 |
InChI-Schlüssel |
LLXWUIPMSFJKDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCOC(O1)C#C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;(4R)-4-[(3R,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13836526.png)
![12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate](/img/structure/B13836536.png)
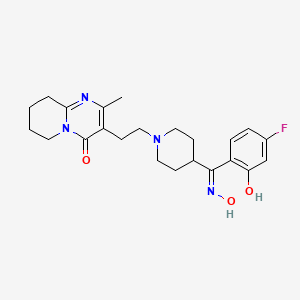
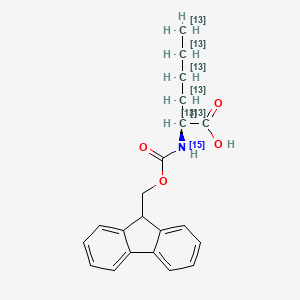
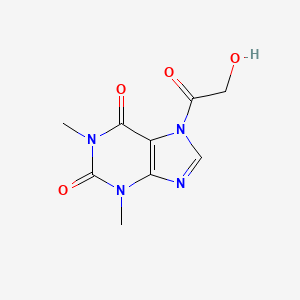

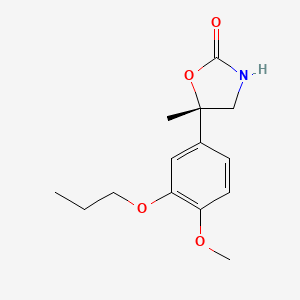


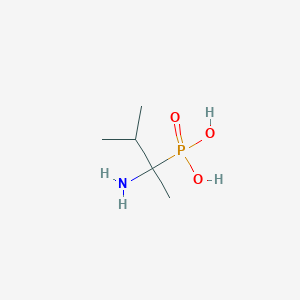
![(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13836598.png)


